[1,2,4]Triazolo[1,5-c]pyrimidine
描述
属性
IUPAC Name |
[1,2,4]triazolo[1,5-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-6-4-9-5(1)7-3-8-9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOWGDIISXJREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN2C1=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302525 | |
| Record name | [1,2,4]Triazolo[1,5-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-86-2 | |
| Record name | [1,2,4]Triazolo[1,5-c]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). One common method is the reaction of hydrazine with a suitable pyrimidinyl derivative in the presence of a catalyst[{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... The reaction conditions often require heating and the use of solvents such as ethanol or methanol[{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through continuous flow chemistry, which offers advantages in terms of efficiency and scalability[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... This method involves the continuous mixing of reactants in a controlled environment, leading to the formation of the desired compound in a streamlined process.
化学反应分析
Types of Reactions: [1,2,4]Triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound
科学研究应用
Anticancer Agents
Recent studies have highlighted the potential of [1,2,4]triazolo[1,5-c]pyrimidine derivatives as anticancer agents. For instance:
- ERK Signaling Pathway Inhibition : Certain derivatives have been shown to suppress the ERK signaling pathway, leading to apoptosis in cancer cells. One study identified a specific derivative that demonstrated an IC50 value of 0.12 µM against CDK2, indicating strong inhibitory activity compared to other known inhibitors .
- Cell Cycle Regulation : These compounds have been reported to induce G2/M phase arrest in cancer cell lines such as MGC-803 .
Anti-infective Properties
The this compound scaffold has also been explored for its anti-infective properties:
- Adenosine Receptor Antagonists : Research has identified compounds that act as selective antagonists for A3 adenosine receptors, which are implicated in various cancers. These antagonists demonstrated potent activity against cancer cell lines .
- Antifungal Activity : Some derivatives have shown promising antifungal properties through mechanisms involving the inhibition of fungal growth .
VEGFR-2 Inhibition
Recent investigations have focused on the use of this compound derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth. These compounds exhibited significant inhibition of VEGFR-2 activity in vitro .
Monoamine Oxidase Inhibition
Some derivatives have shown selective inhibition of Monoamine Oxidase-B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This inhibition could have implications for neurodegenerative diseases and mood disorders .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound derivatives typically involves multi-step processes starting from readily available precursors such as hydrazones or amidinohydrazones combined with various reagents under controlled conditions. Understanding the structure-activity relationships (SAR) is crucial for optimizing these compounds for enhanced biological activity.
| Compound Type | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Triazolo Derivative A | CDK2 Inhibition | 0.12 | CDK2 |
| Triazolo Derivative B | A3 Antagonist | - | Cancer Cell Lines |
| Triazolo Derivative C | VEGFR-2 Inhibition | - | VEGFR-2 |
| Triazolo Derivative D | MAO-B Inhibition | - | MAO-B |
Case Study 1: Anticancer Activity
A study reported the synthesis and evaluation of various this compound derivatives that demonstrated significant anticancer effects by inducing apoptosis through specific signaling pathways. The most active compound was characterized by its ability to regulate cell cycle-related proteins effectively.
Case Study 2: Anti-infective Applications
Another investigation focused on the development of selective A3 adenosine receptor antagonists derived from the this compound scaffold. These compounds were tested against multiple cancer cell lines and showed promising results in inhibiting tumor growth.
作用机制
The mechanism by which [1,2,4]Triazolo[1,5-c]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and modulate signaling pathways, leading to its biological effects. For example, some derivatives of this compound have been shown to inhibit the ERK signaling pathway, which plays a crucial role in cell proliferation and survival[_{{{CITATION{{{_3{Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo 1,5-.
相似化合物的比较
Comparison with Structurally Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine
Structural Differences : The "a" junction in [1,2,4]triazolo[1,5-a]pyrimidine places the triazole ring at position 1,5-a, altering electron distribution and steric interactions compared to the "c" isomer.
Biological Activities :
- Exhibits broad-spectrum herbicidal activity by inhibiting acetolactate synthase, akin to sulfonylureas but with distinct substituent requirements .
- Derivatives show antimicrobial and antitumor activities, though with differing potency profiles compared to the "c" isomer .
Synthesis : Efficient one-pot methods using catalysts like Schiff base zinc(II) complexes yield carboxamide derivatives, emphasizing cost-effective routes .
Table 1 : Key Differences Between [1,5-c] and [1,5-a] Isomers
| Property | [1,5-c] Isomer | [1,5-a] Isomer |
|---|---|---|
| Ring Junction | Triazole fused at pyrimidine C5 | Triazole fused at pyrimidine C1 |
| Dominant Activity | Adenosine antagonism, kinase inhibition | Herbicidal, antimicrobial |
| Synthetic Complexity | Moderate | High (requires multi-step) |
| Solubility | Improved in simplified analogs | Often poor due to planar structure |
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (PTPs)
Structural Features : PTPs incorporate a pyrazole ring fused to the triazolopyrimidine core, creating a tricyclic system with increased molecular weight (~400–500 Da) .
Pharmacological Profile :
- High affinity for adenosine receptors (A2A and A3 subtypes), with Ki values in the nanomolar range (e.g., compound 5b: Ki = 8.1 nM at A3 receptors) .
- Limitations include poor aqueous solubility and synthetic complexity, driving efforts to develop simplified analogs like [1,2,4]triazolo[1,5-c]pyrimidines .
Synthesis : Multi-step routes involving cyclization of pyrazole intermediates, often requiring specialized catalysts .
Table 2 : Activity Comparison of PTPs and Simplified Analogs
| Compound Class | A3 Receptor Ki (nM) | Selectivity (vs. A1/A2A) | Solubility |
|---|---|---|---|
| PTPs (e.g., 5b ) | 8.1 | >1000-fold | Low |
| [1,5-c]Triazolopyrimidines | 10–50 | >500-fold | Moderate |
Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
Structural Modifications : Replacement of pyrazole with furan enhances electron-richness and alters binding kinetics.
Biological Activity :
- Derivatives 8b and 8c inhibit VEGFR-2 with IC50 values <1 µM, demonstrating antiangiogenic effects in HUVECs .
- Superior drug-likeness profiles compared to PTPs, attributed to reduced molecular weight and improved logP values .
Triazolo[1,5-a][1,3,5]triazines
Pharmacological Impact:
- Co-crystallized with adenosine receptor inverse agonist ZM-241385 (PDB: 4EIY), showing overlapping binding motifs with [1,5-c]triazolopyrimidines .
- Lower selectivity for A2A receptors compared to [1,5-c]triazolopyrimidines, likely due to reduced steric complementarity .
Key Research Findings and Trends
Substituent Effects : Para-substitutions on phenyl rings (e.g., sulfonic acid groups) in PTPs drastically reduce receptor affinity, underscoring the need for steric optimization .
Synthetic Advances : Catalytic methods (e.g., CuFe2O4@SiO2/ZnCl2) enable efficient synthesis of [1,5-c]triazolopyrimidines, achieving yields >80% in some cases .
Therapeutic Potential: [1,5-c]Triazolopyrimidines are emerging as pan-inhibitors for adenosine receptors, with applications in neurodegenerative diseases and oncology .
生物活性
The [1,2,4]triazolo[1,5-c]pyrimidine scaffold has emerged as a significant pharmacophore in medicinal chemistry due to its diverse biological activities. This compound class exhibits a range of bioactivities including antiproliferative , antibacterial , antiviral , and antiparasitic effects. This article synthesizes findings from recent studies to elucidate the biological activity of this compound derivatives, highlighting their mechanisms of action and potential therapeutic applications.
Anticancer Activity
Recent research has demonstrated that various this compound derivatives possess potent anticancer properties. For instance:
- Compound H12 : Exhibited significant antiproliferative activity against MGC-803 cells with an IC50 value of 3.91 μM. It induced apoptosis and G2/M phase arrest by inhibiting the ERK signaling pathway .
- Compound 2 : A tubulin polymerization inhibitor with an IC50 of 0.53 μM against HCT-116 cells and similar effects on apoptosis and cell cycle arrest .
- Compound 4 : Identified as a potent LSD1/KDM1A inhibitor with an IC50 of 0.154 μM against MGC-803 cells .
Summary of Anticancer Activity
| Compound | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 3.91 | ERK pathway inhibition |
| 2 | HCT-116 | 0.53 | Tubulin polymerization inhibition |
| 4 | MGC-803 | 0.154 | LSD1/KDM1A inhibition |
Antibacterial and Antiviral Activity
The antibacterial and antiviral activities of [1,2,4]triazolo[1,5-c]pyrimidines have also been explored:
- 7-Oxo-5-phenyl derivatives : Showed promising antibacterial activity against various strains, although their efficacy was lower compared to established antibiotics .
- The antiviral potential is linked to their ability to inhibit viral replication through modulation of host cell pathways.
Antiparasitic Activity
The antiparasitic properties of these compounds have gained attention in the context of treating leishmaniasis:
- Recent studies on Cu(II) and Co(II) complexes of this compound revealed significant antileishmanial effects with improved selectivity compared to traditional treatments. For example, the zinc complex exhibited enhanced efficacy against Leishmania species while maintaining a favorable safety profile for host cells .
Summary of Antiparasitic Activity
| Compound Type | Target Parasite | IC50 (μM) | Remarks |
|---|---|---|---|
| Cu(II) Complex | Leishmania infantum | Not specified | Enhanced selectivity |
| Zn Complex | Leishmania braziliensis | Not specified | Best reported efficacy |
The biological activity of [1,2,4]triazolo[1,5-c]pyrimidines is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many derivatives inhibit key enzymes such as CDKs and LSD1, which are crucial for cancer cell proliferation and survival.
- Modulation of Signaling Pathways : Compounds like H12 disrupt the ERK signaling pathway leading to reduced cell viability and induced apoptosis.
- Interaction with Metal Ions : The coordination with metal ions in complexes enhances their biological activity through synergistic effects.
Case Studies
Several case studies illustrate the effectiveness of [1,2,4]triazolo[1,5-c]pyrimidines:
- Anticancer Study : A series of derivatives were tested against multiple cancer cell lines (MCF-7, A549). The most potent compound showed an IC50 < 10 μM across all tested lines.
- Leishmaniasis Treatment : In vitro studies demonstrated that certain metal complexes significantly reduced parasitic load in infected macrophages compared to standard treatments.
常见问题
Basic Research Questions
Q. What are the common synthetic methodologies for [1,2,4]Triazolo[1,5-c]pyrimidine derivatives?
- Answer: The primary routes involve cyclization reactions starting from 3-amino-1,2,4-triazoles. These react with β-oxo-ketones, α,β-unsaturated ketones, or malonic acid derivatives (Table 21, 22 in ) . Alternative methods include hypervalent iodine (IBD)-mediated oxidative cyclization of pyrimidinylhydrazones, followed by Dimroth rearrangement to yield thermodynamically stable products (57–75% yields, Table 2 in ) .
Q. What spectroscopic techniques are employed for structural characterization?
- Answer: FT-IR, NMR, NMR, mass spectrometry (ESI or HRMS), and elemental analysis are standard. For example, NMR in DMSO- (δ 8.91–0.84 ppm) confirms substituent integration (), while ESI-MS (e.g., m/z 436.2 [M+H]) validates molecular weights .
Q. What biological activities are reported for [1,2,4]Triazolo[1,5-c]pyrimidines?
- Answer: These derivatives are potent adenosine receptor antagonists (A, A) with therapeutic potential in Parkinson’s disease ( ). Some exhibit antibacterial activity against Enterococcus (MIC: 2–16 µg/mL, ) and herbicidal properties ( ) .
Advanced Research Questions
Q. How do substituents at the 5- and 8-positions modulate adenosine receptor affinity and selectivity?
- Answer: Substituents at the 8-position (e.g., 4-ethylbenzyl ester) enhance A affinity (compound 18 , Ki = 1.21 nM), while 5-position alkylamino groups (methylamino vs. ethylamino) influence selectivity ratios (A/A = 236 vs. 49; ). Benzylic amides improve lipophilicity and metabolic stability .
Q. What computational strategies elucidate binding modes to adenosine receptors?
- Answer: Docking studies using homology models of human A, A, and A receptors reveal binding modes analogous to ZM-241385 (inverse agonist). Steric effects of phenylcarbamoyl substituents (e.g., para-substitution) are critical for A selectivity () .
Q. How can contradictory pharmacological data among derivatives be resolved?
- Answer: Systematic structure-activity relationship (SAR) analysis is key. For instance, 5-substituted derivatives show divergent A selectivity due to steric hindrance (). Functional assays (e.g., cAMP inhibition) validate binding data (IC vs. Ki correlations; ) .
Q. What synthetic strategies optimize yields in IBD-mediated oxidative cyclization?
- Answer: Optimal conditions include using 1.2 equiv IBD in CHCl at 25°C, followed by HCl-catalyzed Dimroth rearrangement in EtOH (Table 2, ). Avoiding isolation of unstable [4,3-c] intermediates improves yields (57–75%) .
Q. How can selectivity for A over A receptors be enhanced?
- Answer: Introducing small alkyl groups (e.g., methyl, ethyl) at the 5-position and bulky benzylic esters at the 8-position reduces A off-target binding. Compound 1 (5-methylamino, A/A = 236) outperforms 2 (5-ethylamino, A/A = 49) in selectivity () .
Methodological Considerations
- Data Contradictions: Cross-validate synthetic yields by comparing cyclization routes (e.g., β-oxo-ketones vs. IBD-mediated methods) .
- Characterization Pitfalls: Use UPLC-MS () to resolve impurities in polar derivatives.
- Biological Assays: Radioligand binding (e.g., H-CCPA for A, H-ZM-241385 for A) ensures subtype-specific affinity measurements ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
